Stereochemical Fidelity: D-threo vs. Racemic Internal Standard
D-threo-Ritalinic Acid-d10 is the single (R,R) enantiomer, directly matching the d-threo-ritalinic acid metabolite generated from dexmethylphenidate (Focalin®). In contrast, DL-threo-Ritalinic Acid-d10 is a racemic mixture containing both (R,R) and (S,S) enantiomers. The pharmacologically active d-threo enantiomer of methylphenidate accounts for essentially all CNS activity, while the l-threo enantiomer displays only ~5% oral bioavailability due to extensive presystemic metabolism by carboxylesterase 1 (CES1) [1]. When a racemic deuterated internal standard is used for enantioselective assays, the l-threo component contributes to total ion current without tracking the d-threo analyte, degrading accuracy for enantiomer-specific pharmacokinetic parameters such as d-threo-AUC and d-threo-Cmax [1].
| Evidence Dimension | Stereochemical fidelity to target analyte |
|---|---|
| Target Compound Data | Single enantiomer: d-threo (R,R) configuration; matches dexmethylphenidate metabolite; enantiomeric purity ≥99% e.e. as inferred from optical rotation and chiral HPLC (d-threo-ritalinic acid precursor specification) |
| Comparator Or Baseline | DL-threo-Ritalinic Acid-d10: racemic mixture of (R,R) and (S,S) enantiomers in approximately 1:1 ratio; l-threo enantiomer undergoes differential first-pass metabolism (oral bioavailability ~5% vs 23% for d-threo) |
| Quantified Difference | The l-threo component in the racemic standard represents ~50% of total IS mass but does not co-elute with or track the d-threo analyte in chiral assays. d-threo-methylphenidate AUC values can exceed l-threo AUC by >10-fold in typical subjects (e.g., 191 ng*h/mL d-MPH vs trace l-MPH levels in 7 of 12 subjects not quantifiable) [1]. |
| Conditions | Chiral LC-MS/MS assay; human plasma following 20 mg oral dl-threo-methylphenidate; d-threo- and l-threo-methylphenidate enantiomers quantified separately [1]. |
Why This Matters
For laboratories running enantioselective methods or supporting dexmethylphenidate (Focalin®) clinical trials, a racemic internal standard introduces systematic bias in d-threo-specific quantification, whereas D-threo-Ritalinic Acid-d10 provides matched stereochemical tracking essential for regulatory-compliant bioanalysis.
- [1] A. P. S. L. et al. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. Eur J Clin Pharmacol 76, 229–237 (2020). d-threo-Ritalinic acid concentrations were on average 25-fold higher (range 6–126) than corresponding d-threo-methylphenidate; l-threo-methylphenidate was measurable in only 5 of 12 subjects. DOI: 10.1007/s00228-019-02787-x. View Source
